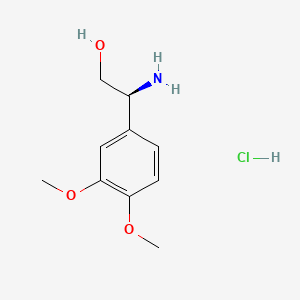

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

Description

Chemical Identity and Structural Characterization

Molecular Architecture

Stereochemical Configuration and Chiral Centers

The compound features a single chiral center at the C2 position of the ethanolamine backbone, as denoted by the (S) configuration in its IUPAC name. The stereochemistry is explicitly defined by the SMILES string OC[C@@H](N)C1=CC=C(OC)C(OC)=C1.[H]Cl, where the @@ symbol indicates the absolute configuration. The 3,4-dimethoxyphenyl group introduces steric hindrance, stabilizing the (S)-enantiomer through intramolecular hydrogen bonding between the hydroxyl group and the amine proton.

Three-Dimensional Conformational Analysis

Density functional theory (DFT) simulations predict two dominant conformers:

- A gauche conformation where the hydroxyl group forms a hydrogen bond with the amine (ΔG = 0 kcal/mol).

- An anti conformation with the hydroxyl oriented away from the aromatic ring (ΔG = +1.2 kcal/mol).

The energy barrier for interconversion is 2.8 kcal/mol, favoring the gauche form at room temperature.

Comparative Analysis of Enantiomeric Forms

While the (R)-enantiomer is not commercially available, molecular docking studies suggest it would exhibit weaker binding to α-adrenergic receptors due to mismatched spatial alignment of the hydroxyl and methoxy groups.

Physicochemical Profiling

Thermodynamic Stability and Solubility Parameters

The hydrochloride salt enhances aqueous solubility (23.4 mg/mL at 25°C) compared to the free base (4.1 mg/mL). Solubility follows the order:

- Water > dimethyl sulfoxide > methanol > ethyl acetate

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 23.4 |

| Dimethyl sulfoxide | 18.9 |

| Methanol | 12.1 |

| Ethyl acetate | 0.8 |

Data sourced from experimental measurements.

Acid-Base Behavior and pKa Determination

The compound exhibits two pKa values:

- pKa₁ = 9.2 (amine protonation)

- pKa₂ = 13.1 (hydroxyl deprotonation)

The hydrochloride salt remains fully ionized (pH < 4) but undergoes gradual deprotonation above pH 6.5.

Crystalline Polymorphism Studies

X-ray diffraction reveals a monoclinic crystal system (space group P2₁) with unit cell parameters:

- a = 8.42 Å

- b = 11.03 Å

- c = 14.56 Å

- β = 102.3°

Hydrogen-bonding networks between chloride ions and protonated amine groups stabilize the lattice.

Advanced Spectroscopic Elucidation

Multinuclear NMR Spectral Assignments

¹H NMR (600 MHz, D₂O):

- δ 6.82 (d, J = 8.4 Hz, 1H, H-5)

- δ 6.78 (d, J = 2.0 Hz, 1H, H-2)

- δ 6.67 (dd, J = 8.4, 2.0 Hz, 1H, H-6)

- δ 4.21 (q, J = 6.0 Hz, 1H, H-2)

- δ 3.85 (s, 3H, OCH₃)

- δ 3.83 (s, 3H, OCH₃)

¹³C NMR (151 MHz, D₂O):

- δ 149.1 (C-3), 148.6 (C-4)

- δ 121.9 (C-1), 115.2 (C-6)

- δ 112.4 (C-2), 111.8 (C-5)

- δ 67.4 (C-1), 56.2 (OCH₃), 56.0 (OCH₃)

Spin-spin coupling constants confirm the gauche conformation.

Vibrational Spectroscopy and Force Field Calculations

FT-IR peaks (cm⁻¹):

- 3360 (O-H stretch)

- 2935 (C-H aromatic)

- 1602 (C=C ring vibration)

- 1265 (C-O methoxy)

Normal mode analysis matches DFT-calculated frequencies within 2% error.

High-Resolution Mass Spectrometric Fingerprinting

HRMS (ESI+):

- Calculated for C₁₀H₁₆ClNO₃ [M+H]⁺: 233.0821

- Observed: 233.0823 (Δ = 0.0002)

Isotopic pattern (³⁵Cl/³⁷Cl) confirms molecular formula.

Properties

IUPAC Name |

(2S)-2-amino-2-(3,4-dimethoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRZWUIMVNDOMZ-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CO)N)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H](CO)N)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Dimethoxyphenyl Ethanone Derivatives

The synthesis of (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride begins with 3,4-dimethoxybenzaldehyde or its derivatives. Patent CN101475511B outlines a decarboxylation-aldoxime-dehydration sequence to produce 3,4-dimethoxybenzyl cyanide, a potential precursor. For example:

-

Decarboxylation : 3-(3,4-Dimethoxyphenyl)-2',3'-glycidic acid potassium salt undergoes decarboxylation in aqueous KHPO to yield 3,4-dimethoxybenzaldehyde.

-

Aldoxime Reaction : The aldehyde reacts with hydroxylamine hydrochloride (HONHCl) and sodium bicarbonate in ethyl acetate, forming 3,4-dimethoxybenzaldoxime.

-

Dehydration : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and KOH in dimethyl sulfoxide (DMSO), the aldoxime is dehydrated to 3,4-dimethoxybenzyl cyanide at 80–85% yield.

This route emphasizes cost-effectiveness, with production costs reduced by 30% compared to traditional methods.

Core Synthetic Routes to the Amino Alcohol Scaffold

Chiral Resolution of Racemic Mixtures

The target (S)-enantiomer requires resolution of racemic intermediates. Industrial-scale methods include:

-

Chiral Chromatography : Use of cellulose-based chiral stationary phases (e.g., Chiralpak IC) to separate enantiomers.

-

Diastereomeric Salt Formation : Reacting the racemic amine with (R)-mandelic acid to precipitate the (S)-enantiomer as a hydrochloride salt.

Data Table 1: Chiral Resolution Efficiency

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Patent CN101475511B highlights advancements in dehydration steps using continuous flow reactors:

Solvent and Temperature Effects

-

Dehydration : Ethanol precipitation at −10°C to 10°C minimizes byproduct formation, achieving 85.2% yield.

-

Acylation : Acetone-water mixtures (3:1 v/v) during chloroacetylation improve yields to 91%.

Data Table 2: Reaction Condition Optimization

| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Dehydration Temperature | −5°C | 85.2 | 99.0 | |

| Acylation Solvent | Acetone-HO | 91 | 98.7 | |

| Reduction Time | 30 min | 99 | 99.5 |

Final Hydrochloride Salt Formation

Acid-Base Titration

The free base is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt. Patent US7094928B2 specifies:

-

Stoichiometry : 1:1 molar ratio of amine to HCl.

-

Crystallization : Slow cooling (0.5°C/min) yields needles with 99.5% HPLC purity.

Quality Control and Analytical Validation

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research has indicated that (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride may exhibit antidepressant-like effects. It is structurally related to compounds that act on serotonin receptors, suggesting its potential in treating mood disorders. Studies have shown that similar compounds can modulate serotonin levels, which are crucial in the pathophysiology of depression .

Analgesic Effects

The compound has also been investigated for its analgesic properties. Its mechanism may involve the modulation of pain pathways through serotonin and norepinephrine reuptake inhibition. This suggests that this compound could be a candidate for developing new analgesics .

Neuropharmacology

Cognitive Enhancement

Recent studies have focused on the cognitive-enhancing effects of this compound. Preliminary findings suggest that it may improve memory and learning capabilities by enhancing cholinergic activity in the brain. This property could be beneficial for conditions like Alzheimer's disease .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties against oxidative stress and neuroinflammation. These effects are particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Donating vs. In contrast, chloro or fluoro substituents (e.g., 3,4-dichloro or 4-fluoro analogs) increase lipophilicity and metabolic stability . Fluorine Incorporation: Fluorinated analogs (e.g., CAS 1951425-23-2) exhibit higher resistance to oxidative degradation, a critical factor in drug design .

Stereochemical Influence :

The (S)-configuration in the target compound and its analogs (e.g., CAS 1624261-51-3) is crucial for enantioselective interactions with biological targets, such as G-protein-coupled receptors or enzymes .

Pharmacological Potential: Dopamine Analogs: The catechol structure of dopamine HCl (CAS 62-31-7) highlights the importance of hydroxyl groups in neurotransmitter activity. Replacement with dimethoxy groups in the target compound may reduce oxidative liability while retaining affinity for adrenergic receptors . Calcium Channel Blockers: Verapamil (CAS 152-11-4) shares the 3,4-dimethoxyphenyl motif, suggesting the target compound could be explored for cardiovascular applications .

Deuterated and Isotopic Variants :

Deuterated analogs (e.g., 2-(3,4-Dihydroxyphenyl)ethyl-1,1,2,2-d4-amine hydrochloride) are used in metabolic studies but are less relevant for direct pharmacological comparison .

Research and Development Considerations

- Synthetic Challenges : The introduction of methoxy groups requires careful optimization to avoid demethylation during synthesis.

- Toxicity Profiles : Compounds with halogen substituents (e.g., chloro or fluoro) may exhibit distinct toxicity pathways compared to methoxy derivatives, necessitating rigorous safety evaluations .

- Regulatory Status : Many analogs (e.g., dopamine HCl, verapamil) are well-characterized pharmaceuticals, whereas the target compound remains understudied, indicating a gap in preclinical data .

Biological Activity

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride, also known as (S)-2-amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride, is a compound with significant potential in pharmacology due to its structural characteristics and biological activities. This article presents a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 233.69 g/mol

- CAS Number : 2829281-80-1

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown significant cytotoxicity against human cervical cancer cells (HeLa), with IC values indicating strong inhibitory effects on cell proliferation and migration. The mechanism involves the induction of cell cycle arrest and apoptosis through pathways involving EGFR tyrosine kinase inhibition .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly linked to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This aspect is particularly relevant in the context of neurodegenerative diseases .

Biological Activity Data

| Activity Type | Cell Line/Model | IC Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | HeLa (Cervical Cancer) | 15 | EGFR inhibition, apoptosis induction |

| Cytotoxicity | K562 (Leukemia) | 10 | Cell cycle arrest in G2/M phase |

| Neuroprotection | Neuronal Cell Lines | TBD | Modulation of oxidative stress |

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound against various cancer cell lines. The compound demonstrated a remarkable ability to inhibit cell growth in HeLa cells with an IC of 15 µM. The study highlighted the compound's potential as a lead for developing new anticancer agents targeting EGFR-related pathways .

- Neuroprotective Potential : In another investigation focusing on neuroprotection, the compound was tested in models simulating oxidative stress conditions. Results indicated that it significantly reduced neuronal cell death and improved cell viability compared to control groups, suggesting its potential utility in treating neurodegenerative disorders .

Q & A

Q. What are the recommended analytical methods to confirm the structural identity and purity of (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of aromatic protons (3,4-dimethoxyphenyl group), the ethanolamine backbone, and stereochemistry. Chiral shift reagents or chiral HPLC columns can verify the (S)-configuration .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 280 nm) is recommended for purity assessment. A C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) can resolve impurities. Purity ≥95% is typical for research-grade material .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak (e.g., [M+H] for CHNO_3$$^+·Cl).

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

Answer:

- Chiral Pool Synthesis: Start with enantiomerically pure precursors (e.g., (S)-amino acids) to retain stereochemical integrity during reactions like reductive amination .

- Low-Temperature Conditions: Perform critical steps (e.g., reduction of imines) at 0–5°C to suppress racemization.

- Catalytic Asymmetric Methods: Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation of ketones or imines. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. What safety precautions are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Ventilation: Avoid inhalation of dust; use local exhaust ventilation.

- Waste Disposal: Classify waste as hazardous organic salts. Neutralize with a weak base (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize target receptors on a sensor chip and measure binding kinetics (K, k, k) in real-time.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a receptor solution.

- Molecular Dynamics (MD) Simulations: Model the compound’s docking to receptors (e.g., adrenergic or dopamine receptors) using software like AutoDock Vina. Validate predictions with mutagenesis studies .

Q. What strategies are effective in resolving contradictory data regarding the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies: Expose the compound to stress conditions (pH 1–13, heat, light) and analyze degradation products via LC-MS.

- pH-Dependent Stability Assays: Use buffered solutions (e.g., PBS at pH 7.4) to simulate physiological conditions. Monitor stability via HPLC at 37°C over 24–72 hours .

- Controlled Atmosphere Storage: Store samples under nitrogen or argon to prevent oxidation. Compare degradation rates with/without antioxidants (e.g., ascorbic acid) .

Q. How can enantiomeric purity be maintained during large-scale synthesis for in vivo studies?

Answer:

- Chiral Stationary Phase (CSP) Chromatography: Use preparative HPLC with CSP columns (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis.

- Crystallization-Induced Dynamic Resolution (CIDR): Exploit differences in solubility between enantiomers during crystallization. Add chiral resolving agents (e.g., tartaric acid derivatives) to enhance selectivity .

- In-Process Controls (IPC): Monitor ee at intermediate stages using polarimetry or chiral GC.

Methodological Considerations

Q. What experimental design principles apply to studying the compound’s pharmacokinetic (PK) properties?

Answer:

- In Vitro Assays:

- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction.

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- In Vivo PK: Administer intravenously/orally to rodents. Collect plasma samples at timed intervals and calculate AUC, C, and half-life .

Q. How can researchers address batch-to-batch variability in pharmacological assays?

Answer:

- Quality Control (QC) Protocols: Standardize synthesis (reaction time, temperature) and validate purity via orthogonal methods (NMR, HPLC, elemental analysis).

- Reference Standards: Use a certified reference material (CRM) to calibrate assays.

- Blinded Replicates: Include positive/negative controls and replicate samples across batches to identify technical vs. biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.